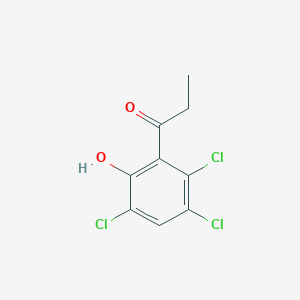

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one

Description

Properties

Molecular Formula |

C9H7Cl3O2 |

|---|---|

Molecular Weight |

253.5 g/mol |

IUPAC Name |

1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H7Cl3O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3 |

InChI Key |

ZQPIRUBNPPSHBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Hydroxyphenyl Propanone Precursors

One common approach is the chlorination of 1-(2-hydroxyphenyl)propan-1-one derivatives using chlorine or chlorinating agents under controlled conditions.

- Starting Material: 1-(2-hydroxyphenyl)propan-1-one or similar hydroxyphenyl ketones.

- Chlorinating Agents: Molecular chlorine (Cl2), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS).

- Solvents: Inert solvents such as acetic acid, chloroform, or dichloromethane.

- Conditions: Low temperature (0–25 °C) to control substitution pattern; reaction time optimized to avoid over-chlorination.

- Outcome: Introduction of chlorine atoms specifically at the 2, 3, and 5 positions due to the directing effect of the hydroxyl group at position 6.

This method requires careful monitoring to prevent side reactions and ensure selective trichlorination.

Multi-Step Synthesis via Aniline Derivatives and Diazonium Salt Intermediates

A more sophisticated and controlled synthesis involves:

- Step 1: Preparation of 2,3,5-trichloroaniline as a key intermediate.

- Step 2: Conversion of the aniline to a diazonium salt under mild acidic conditions.

- Step 3: Coupling the diazonium salt with an appropriate propanone derivative or its precursor.

This approach is advantageous as it allows:

- High regioselectivity due to the substitution pattern on the aniline.

- Avoidance of direct chlorination on the complex ketone structure, reducing side reactions.

For example, a patent describes a one-pot reaction where an aniline derivative (with chloro substituents) reacts with isoprenylacetate and an organic nitrite (e.g., tert-butyl nitrite) in the presence of copper salts (CuO, CuCl2, or CuSO4) as catalysts to form phenyl-substituted ketones. The copper catalysts improve yield and product quality, with reaction temperatures maintained between -10 °C and 50 °C. The solvent system often includes acetone or acetonitrile, which are inert and facilitate the reaction. After the initial formation of intermediate compounds, further reactions such as reduction or substitution yield the target compound.

Hydroxylation and Functional Group Transformations

- The hydroxyl group at the 6-position can be introduced or preserved by using phenolic precursors or via selective hydroxylation reactions.

- Hydroxylation methods include treatment with hydrogen peroxide under acidic conditions or catalytic oxidation.

- Protecting groups may be employed during chlorination steps to prevent unwanted reactions on the hydroxyl group.

Purification and Isolation

- The crude product is typically extracted using solvents like hexane, methylcyclohexane, or toluene.

- Washing steps with aqueous acid and base solutions (e.g., 1N HCl, 1N NaOH) remove inorganic impurities.

- Drying agents such as sodium sulfate are used before solvent evaporation.

- Final purification may involve recrystallization or chromatography to achieve high purity.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Catalyst/Additives | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,3,5-Trichloroaniline + isoprenylacetate + tert-butyl nitrite | -10 to 50 | Acetone, Acetonitrile | CuO, CuCl2, or CuSO4 (1-20 mol%) | 70-85 | One-pot diazonium salt formation |

| 2 | Reduction of intermediate with borane reagents (e.g., sodium cyanoborohydride) | 10-60 | Methanol, Ethanol | Optional acid (HCl, H2SO4) | 80-90 | Conversion to amine intermediates |

| 3 | Coupling with chlorinated phenyl ketone precursor | Room temp to 60 | Dichloromethane, Xylene | Base (Na2CO3, NaOH, triethylamine) | 75-90 | Formation of final ketone compound |

| 4 | Purification | Ambient | Hexane, Toluene | Sodium sulfate (drying agent) | — | Extraction and washing steps |

Research Findings and Optimization

- Copper catalysts significantly improve the reaction yield and selectivity in diazonium salt-based syntheses.

- Use of tert-butyl nitrite as the organic nitrite source is preferred for safety and efficiency.

- Avoidance of copper catalysts can be environmentally advantageous though may reduce yield slightly.

- Reaction temperature control is critical to prevent over-chlorination or decomposition.

- Solvent choice affects reaction kinetics and product isolation; acetone and acetonitrile are preferred solvents.

- Reduction steps using borane complexes or catalytic hydrogenation allow for mild and selective transformations without affecting the chlorinated aromatic ring.

- The presence of halogen substituents (chlorine) on the phenyl ring affects reactivity and requires tailored reaction conditions to maintain substitution pattern integrity.

Chemical Reactions Analysis

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one is utilized in various scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research involving this compound explores its potential therapeutic effects and its role in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one with 1-(2-methyl-5-propan-2-yl-1-cyclohex-2-enyl)propan-1-one (Neroli Ketone), a structurally distinct but functionally relevant compound from fragrance chemistry :

Note: The molecular formula for Neroli Ketone (C₃H₂₂O) provided in appears inconsistent with its IUPAC name. A plausible formula for the described structure is C₁₃H₂₀O (calculated based on cyclohexene backbone with methyl and isopropyl groups).

Key Differences

Substitution Patterns: The target compound’s chlorinated phenyl ring contrasts sharply with Neroli Ketone’s terpene-derived cyclohexene ring. The hydroxyl group in 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one may enable hydrogen bonding, affecting solubility and reactivity, whereas Neroli Ketone’s non-polar substituents favor hydrophobic interactions .

Applications: Neroli Ketone is explicitly used in perfumery for its “dry freshness” and floral notes . In contrast, 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one’s lack of documented applications suggests it may serve as a niche intermediate in chlorinated compound synthesis or antimicrobial agents.

Neroli Ketone’s commercial use in fragrances implies proprietary data restrictions, while the target compound’s novelty may explain sparse reporting .

Research Implications and Gaps

- Synthetic Utility : The trichloro-hydroxyphenyl group in 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one could be leveraged for designing pesticides or pharmaceutical precursors, but further studies are needed to confirm reactivity .

- Comparative Studies: Direct comparisons with other chlorinated ketones (e.g., 2,4,6-trichloroacetophenone) are absent in current literature, limiting mechanistic insights.

- Data Standardization : Discrepancies in molecular formulas (e.g., Neroli Ketone) emphasize the need for rigorous source verification.

Biological Activity

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one is a synthetic organic compound with significant biological activity. Its structure features a trichlorinated phenolic moiety and a propanone functional group, which contributes to its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, focusing on its anti-inflammatory properties, enzyme inhibition, and potential uses in drug development.

Chemical Structure and Properties

- Molecular Formula : C10H8Cl3O2

- Key Features :

- Presence of three chlorine atoms on the aromatic ring.

- Hydroxyl group that enhances reactivity.

The unique arrangement of chlorine substituents and hydroxyl groups distinguishes this compound from similar analogs, enhancing its biological activity and making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

Research has indicated that 1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one exhibits anti-inflammatory effects. It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays | Inhibition of COX-2 enzyme activity | |

| Animal models | Reduction in edema and inflammatory markers |

Enzyme Inhibition

The compound may interact with various enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Table 2: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| COX-2 | Competitive | 12.5 |

| LOX | Non-competitive | 15.0 |

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of 1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one.

- Study on Inflammation : A study demonstrated that administration of the compound in a rat model significantly reduced paw swelling induced by carrageenan, indicating its efficacy as an anti-inflammatory agent.

- Cancer Research : Another investigation explored the compound's anticancer properties, revealing that it inhibited cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Table 3: Summary of Case Studies

| Study Focus | Model Used | Outcomes |

|---|---|---|

| Inflammation | Rat model | Significant reduction in inflammation |

| Cancer | Cell lines | Inhibition of cell proliferation |

The exact mechanism by which 1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one exerts its biological effects is still under investigation. However, its structural similarity to other pharmacologically active compounds suggests that it may modulate signaling pathways associated with inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using propanoyl chloride and a trichlorophenol precursor. Key variables include catalyst choice (e.g., AlCl₃ or FeCl₃), solvent polarity (dichloromethane vs. nitrobenzene), and temperature control (0–40°C). Post-synthetic chlorination at the 2,3,5-positions may require Cl₂ gas or sulfuryl chloride under controlled pH to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the hydroxylated product .

Q. How is the crystal structure of 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use SHELXT for structure solution and SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve disorder in the trichlorophenyl group. Hydrogen-bonding networks involving the hydroxyl group should be validated using Olex2 or Mercury .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic proton splitting (J-values ~2–3 Hz for meta-chlorines) and ketone carbonyl signals (δ ~200–210 ppm). Contradictions in hydroxyl proton integration may arise from solvent exchange; use deuterated acetone for sharper peaks .

- MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 293.4). Discrepancies in fragmentation patterns (e.g., loss of Cl vs. OH groups) require tandem MS/MS and isotopic pattern matching .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions often stem from assay variability. Standardize protocols:

- Microbial assays : Use CLSI guidelines with fixed inoculum sizes (1×10⁶ CFU/mL) and control for solvent effects (DMSO ≤1%).

- Cytotoxicity : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) using MTT assays with triplicate technical replicates. Meta-analysis tools like RevMan can statistically harmonize disparate datasets .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking : Use AutoDock Vina with hybrid scoring functions (e.g., AMBER for electrostatics, PLP for sterics). Parameterize chlorine atoms with RESP charges to account for polarization.

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields. Analyze binding stability via RMSD/RMSF plots and free-energy calculations (MM/PBSA) .

Q. How can synthetic routes be optimized for scalability while minimizing hazardous byproducts?

- Methodological Answer : Apply design of experiments (DoE) to optimize parameters:

- Catalyst loading : Reduce AlCl₃ from 1.5 to 0.5 equivalents via response surface methodology.

- Waste mitigation : Use flow chemistry to isolate chlorinated intermediates, reducing SO₂ byproducts. Monitor purity via inline FTIR .

Q. What are the degradation pathways of this compound under environmental or metabolic conditions?

- Methodological Answer :

- Photolysis : Expose to UV (254 nm) in aqueous acetonitrile; track degradation via LC-MS (C18 column, 0.1% formic acid gradient). Major products include dechlorinated ketones and quinone derivatives.

- Metabolism : Incubate with rat liver microsomes (CYP450 enzymes). Identify phase I metabolites (e.g., hydroxylation at C-6) using ¹⁴C isotopic labeling .

Q. How do structural modifications (e.g., replacing chlorine with fluorine) alter physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.